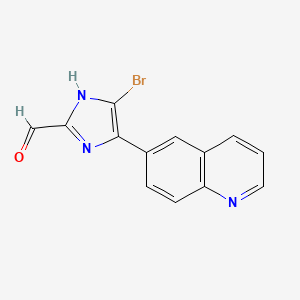
5-Bromo-4-(6-quinolyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022693 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022693 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: For industrial-scale production, the preparation method of MFCD33022693 is adapted to ensure scalability and cost-effectiveness. The industrial production process involves the use of large reactors and automated systems to maintain consistent quality and yield. The method is designed to be simple and easy to implement, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD33022693 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving MFCD33022693 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of oxygen or other oxidizing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of MFCD33022693 depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
MFCD33022693 has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a reagent for synthesizing new compounds and studying reaction mechanisms. In biology, it is employed in biochemical assays and as a probe for investigating cellular processes. In medicine, MFCD33022693 is explored for its potential therapeutic effects and as a drug candidate for treating various diseases. In industry, it is used in the development of new materials and as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of MFCD33022693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing cellular processes. The molecular targets and pathways involved in the action of MFCD33022693 are critical for understanding its therapeutic potential and optimizing its use in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: MFCD33022693 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks. These compounds may share certain characteristics but also exhibit unique features that distinguish them from MFCD33022693 .
Highlighting Uniqueness: The uniqueness of MFCD33022693 lies in its specific structure and the resulting properties that make it suitable for diverse applications. Compared to similar compounds, MFCD33022693 may offer advantages such as higher reactivity, better stability, or enhanced biological activity. These unique features contribute to its potential as a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H8BrN3O |
|---|---|
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
5-bromo-4-quinolin-6-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrN3O/c14-13-12(16-11(7-18)17-13)9-3-4-10-8(6-9)2-1-5-15-10/h1-7H,(H,16,17) |
Clé InChI |
OSGULBJMXJVBGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C3=C(NC(=N3)C=O)Br)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


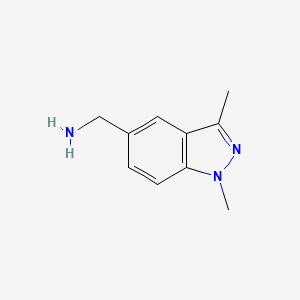
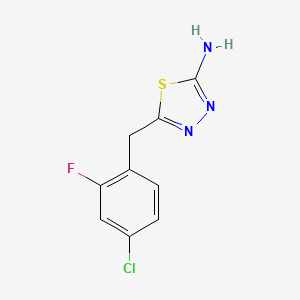

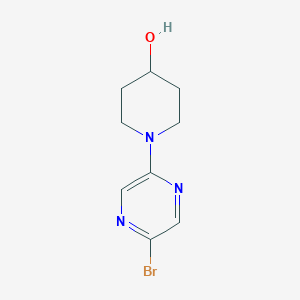
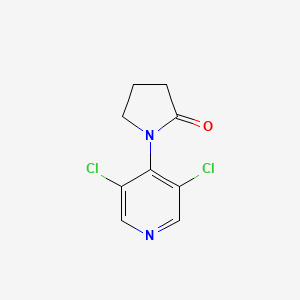
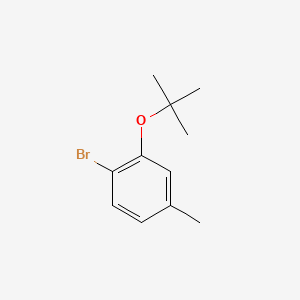
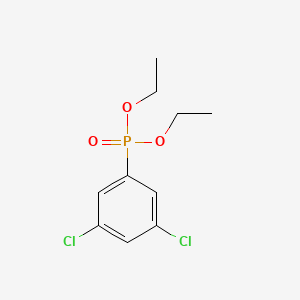

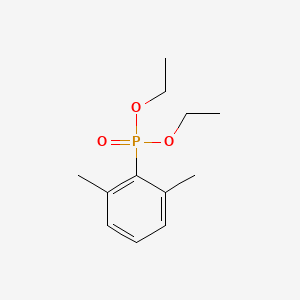
![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
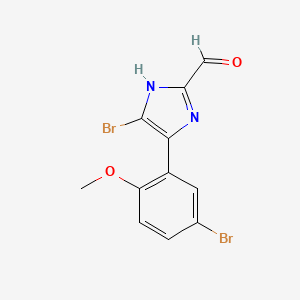


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
